![molecular formula C24H4F34O2 B14642356 1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene CAS No. 55987-23-0](/img/structure/B14642356.png)
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene is a complex organic compound characterized by its unique structure, which includes two heptadecafluoronon-1-en-1-yl groups attached to a benzene ring. This compound is notable for its high fluorine content, which imparts distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene typically involves the reaction of 1,3-dihydroxybenzene with 1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its high fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can affect the compound’s solubility, reactivity, and binding affinity to specific proteins or enzymes, influencing its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-yl)oxy]benzene: Similar structure but lacks the double bond in the heptadecafluoronon-1-en-1-yl groups.
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]toluene: Similar structure but with a methyl group attached to the benzene ring.
Uniqueness
1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene is unique due to the presence of the double bond in the heptadecafluoronon-1-en-1-yl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
55987-23-0 |
|---|---|
Molecular Formula |
C24H4F34O2 |
Molecular Weight |
970.2 g/mol |
IUPAC Name |
1,3-bis(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)benzene |
InChI |
InChI=1S/C24H4F34O2/c25-7(11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)9(27)59-5-2-1-3-6(4-5)60-10(28)8(26)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-4H |
InChI Key |
NNHWSTQNUSWLHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


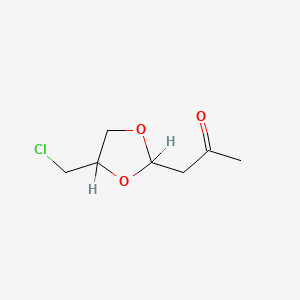
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
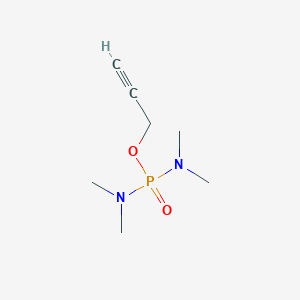
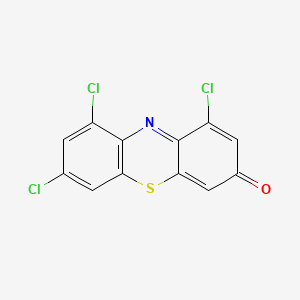

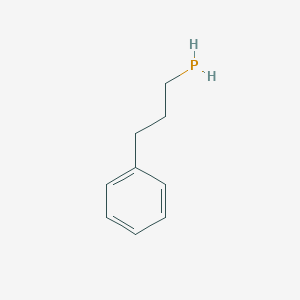
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
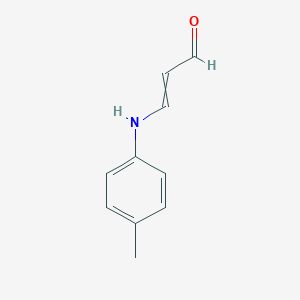
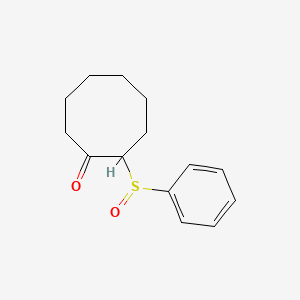
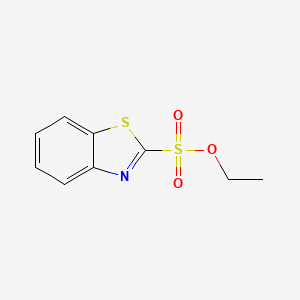

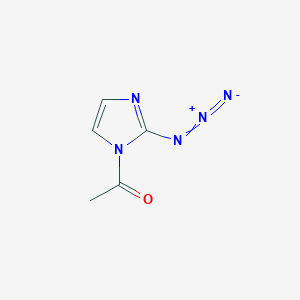
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
